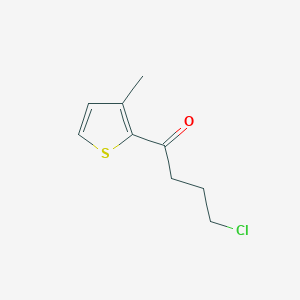

4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one

Description

Properties

IUPAC Name |

4-chloro-1-(3-methylthiophen-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClOS/c1-7-4-6-12-9(7)8(11)3-2-5-10/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDFZLRXPWTDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via activation of 4-chlorobutanoyl chloride by a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), generating an acylium ion that undergoes electrophilic attack at the electron-rich α-position of 3-methylthiophene. Key parameters include:

Table 1: Representative Friedel-Crafts Acylation Conditions

Post-Synthetic Chlorination of 1-(3-Methylthiophen-2-yl)butan-1-one

An alternative approach involves synthesizing the parent ketone, 1-(3-methylthiophen-2-yl)butan-1-one, followed by selective chlorination at the 4-position of the butanone chain.

Synthesis of the Parent Ketone

The parent compound is obtained via Friedel-Crafts acylation of 3-methylthiophene with butanoyl chloride under standard conditions (AlCl₃, CH₂Cl₂, 0–25°C, 8 hours), achieving yields of 82–90%.

Radical Chlorination

Radical-initiated chlorination using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) under UV light introduces chlorine at the terminal methyl group (4-position). However, this method suffers from poor regioselectivity due to competing chlorination at secondary carbons.

Electrophilic Chlorination

Treatment with sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃ selectively chlorinates the γ-position of the ketone. For example, reacting 1-(3-methylthiophen-2-yl)butan-1-one with SO₂Cl₂ (1.1 eq) in CCl₄ at 25°C for 4 hours achieves 68% yield with >90% selectivity for the 4-chloro derivative.

Table 2: Chlorination Reaction Parameters

| Method | Reagents/Conditions | Yield | Selectivity | Source |

|---|---|---|---|---|

| Radical | NCS, AIBN, UV, 80°C | 55% | 60% | |

| Electrophilic | SO₂Cl₂, FeCl₃, CCl₄ | 68% | 90% |

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Direct acylation offers fewer synthetic steps but requires access to 4-chlorobutanoyl chloride, which adds complexity. Industrial-scale applications may favor this route due to streamlined workflows.

-

Post-synthetic chlorination provides modularity, enabling late-stage functionalization. However, the need for rigorous control over reaction conditions to avoid over-chlorination limits its practicality.

Economic and Environmental Considerations

-

Chlorinating agents like SO₂Cl₂ pose handling challenges due to corrosivity and toxicity, necessitating specialized infrastructure.

-

Radical methods generate stoichiometric succinimide waste, complicating purification.

Emerging Methodologies and Innovations

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones

Reduction: Reduction reactions can convert the carbonyl group to an alcohol

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents

Substitution: Nucleophiles like ammonia or thiols in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions

Major Products Formed

Oxidation: Sulfoxides or sulfones

Reduction: Alcohols

Substitution: Corresponding amines or thiols

Scientific Research Applications

4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one has a wide range of applications in scientific research:

Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules

Drug Discovery: Investigated for its potential pharmacological properties and as a building block for drug candidates

Material Science: Utilized in the development of novel materials with specific properties

Biological Studies: Explored for its interactions with biological systems and potential therapeutic effects

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity

Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one with key analogs, focusing on structural variations, synthesis, reactivity, and applications.

Substituent Effects on Aromatic Rings

4-Chloro-1-(4-fluorophenyl)butan-1-one

- Structure : A fluorophenyl group replaces the thiophene ring.

- Synthesis : Prepared via enantioselective reduction using DIP-Cl or alkylation of amines under basic conditions .

- Reactivity : The electron-withdrawing fluorine enhances electrophilicity at the ketone, facilitating nucleophilic substitutions (e.g., with amines or alcohols) .

- Applications : Key intermediate in antipsychotics like haloperidol metabolites and SYA 013 analogs .

4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one

- Structure : Features a chlorothiophene ring instead of methylthiophene.

- The chloro group also increases steric hindrance compared to methyl .

4-Chloro-1-(2,5-difluorophenyl)butan-1-one

Halogenation and Chain Modifications

2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one

- Structure : Additional bromine at the 2-position.

- Reactivity : Bromine’s leaving-group ability enhances substitution reactions, useful in synthesizing branched intermediates .

- Applications : Used in pilot-scale pharmaceutical production due to its versatility .

4-Chloro-1-(4-(tert-pentyl)phenyl)butan-1-one

Comparative Data Table

Key Research Findings

- Electronic Effects : Fluorine and chlorine substituents increase electrophilicity of the ketone, accelerating alkylation reactions, while methyl groups on thiophene introduce steric hindrance, requiring optimized reaction conditions .

- Safety Considerations : Chlorinated derivatives generally exhibit higher toxicity, necessitating stringent handling protocols compared to fluorinated or methylated analogs .

Biological Activity

4-Chloro-1-(3-methylthiophen-2-yl)butan-1-one is a chemical compound with significant potential in various biological applications. Its molecular formula is CHClOS, and it exhibits unique properties due to the presence of a chloro group and a methylthiophene moiety. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylthiophene with butanone in the presence of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include:

- Reagents : 3-methylthiophene, butanone, chlorinating agent

- Solvents : Dichloromethane or chloroform

- Temperature : Room temperature or slightly elevated temperatures

- Catalysts : Acid catalysts like hydrochloric acid may be used to facilitate the reaction.

The biological activity of this compound is attributed to its interaction with specific molecular targets, potentially modulating enzyme activity and influencing various biochemical pathways. Research indicates that it may act on receptors involved in inflammatory processes and cellular signaling pathways .

Pharmacological Properties

Studies have highlighted several pharmacological properties of this compound:

- Anti-inflammatory Activity : The compound has been investigated for its potential to modulate inflammatory responses, possibly through the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating inflammation and metabolism .

- Antioxidant Effects : Preliminary findings suggest that it may enhance the activity of antioxidant enzymes, contributing to its protective effects against oxidative stress .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cell lines. For example:

| Study | Cell Line | Observed Effect |

|---|---|---|

| Human lung cancer cells | Induced apoptosis at high concentrations | |

| Macrophage cell line | Reduced pro-inflammatory cytokine production |

These findings suggest that the compound may hold promise as a therapeutic agent in cancer and inflammatory diseases.

In Vivo Studies

Research involving animal models has further elucidated the biological effects of this compound:

| Study | Model | Outcome |

|---|---|---|

| Mouse model of arthritis | Decreased joint inflammation and pain | |

| Diabetic rats | Improved glycemic control and reduced oxidative stress markers |

Comparison with Similar Compounds

This compound can be compared with other structurally similar compounds to highlight its unique biological properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-1-(2-thienyl)butan-1-one | Different thiophene substitution pattern | Moderate anti-inflammatory effects |

| 4-Chloro-1-(3-methylphenyl)butan-1-one | Phenyl ring instead of thiophene ring | Lesser antioxidant activity |

Q & A

Q. Optimization Strategies :

- Catalyst Loading : Adjust AlCl₃ stoichiometry (1.2–1.5 eq.) to balance reactivity and side-product formation.

- Temperature Control : Maintain 0–5°C during acylation to minimize thiophene ring decomposition.

- Solvent Selection : Use dichloromethane (DCM) for improved solubility of aromatic intermediates .

How can researchers resolve contradictions in reported spectroscopic data for this compound?

Advanced Research Question

Discrepancies in NMR or IR data often arise from solvent effects , impurity interference , or tautomerism . Methodological approaches include:

- Multi-Technique Validation : Cross-reference NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) data.

- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguous stereochemistry or bond lengths .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p) basis set).

What spectroscopic techniques are essential for characterizing this compound?

Basic Research Question

- ¹H/¹³C NMR : Identify thiophene ring protons (δ 6.8–7.2 ppm) and ketone carbonyl (δ ~200 ppm).

- IR Spectroscopy : Confirm ketone C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).

- Mass Spectrometry : HRMS for molecular ion ([M+H]⁺) and isotopic pattern matching chlorine presence.

- X-ray Diffraction : Resolve crystal packing and confirm substituent positioning via SHELXL refinement .

What strategies are effective in studying the compound's interactions with biological targets?

Advanced Research Question

- In Vitro Assays : Screen against enzymes (e.g., kinases, oxidoreductases) using fluorescence-based activity assays.

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., trypanothione reductase, as seen in related chlorinated ketones) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., fluorinated or methylated derivatives) to correlate substituent effects with bioactivity .

How does the presence of the 3-methylthiophene moiety influence the compound's chemical reactivity?

Basic Research Question

The electron-rich thiophene ring enhances electrophilic substitution reactivity:

- Directing Effects : The sulfur atom directs electrophiles to the α-position (C2/C5), while the methyl group at C3 sterically hinders substitution at adjacent positions.

- Stability : The thiophene’s aromaticity stabilizes intermediates during reactions (e.g., nucleophilic acyl substitutions) .

What computational methods predict the compound's electronic properties and potential reactivity?

Advanced Research Question

- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO), elucidating electrophilic/nucleophilic sites.

- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to nucleophilic attack (e.g., carbonyl carbon).

- Reactivity Descriptors : Global electrophilicity index (ω) and local softness (s) quantify susceptibility to specific reaction pathways .

What are the common side reactions encountered during synthesis, and how can they be mitigated?

Basic Research Question

- Over-Chlorination : Competing Cl⁻ addition to the ketone. Mitigation: Use stoichiometric control of chlorinating agents.

- Thiophene Ring Degradation : Acidic conditions may protonate the ring. Mitigation: Employ milder catalysts (e.g., FeCl₃ instead of AlCl₃) .

How can X-ray crystallography and SHELX software confirm the compound's structure?

Advanced Research Question

- Data Collection : Collect high-resolution (<1.0 Å) diffraction data using synchrotron radiation.

- Refinement in SHELXL : Iteratively adjust atomic coordinates, thermal parameters, and occupancy to minimize R-factors (<5%).

- Validation Tools : Use PLATON or CHECKCIF to assess geometric outliers and ensure compliance with IUCr standards .

What are the stability considerations for storing this compound?

Basic Research Question

- Light Sensitivity : Store in amber vials to prevent photodegradation of the thiophene moiety.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the chloroalkyl chain.

- Temperature : Long-term storage at –20°C in inert atmosphere (N₂/Ar) .

In comparative studies with fluorinated analogs, how does substitution pattern affect bioactivity?

Advanced Research Question

- Electron-Withdrawing Effects : Fluorine at the phenyl ring (e.g., 4-fluoro analogs) increases metabolic stability but may reduce binding affinity.

- Steric Effects : 2,5-Difluoro substitution (as in ) enhances target selectivity by restricting conformational flexibility.

- Data-Driven SAR : Use principal component analysis (PCA) to correlate substituent parameters (Hammett σ, π) with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.